molecular formula C13H14BrNO4S B2722302 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1448069-86-0

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2722302
CAS No.: 1448069-86-0
M. Wt: 360.22
InChI Key: WCCBRDYGDTTXAV-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the furan ring and the benzenesulfonamide group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction and substitution can lead to various functionalized benzenesulfonamide compounds.

Scientific Research Applications

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and benzenesulfonamide group play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
  • 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
  • 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Uniqueness

2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCBRDYGDTTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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